molecular formula C6H12ClN5 B7888845 4-(1H-tetrazol-1-yl)piperidine hydrochloride

4-(1H-tetrazol-1-yl)piperidine hydrochloride

Cat. No.: B7888845
M. Wt: 189.65 g/mol
InChI Key: AFNWBWYWRLKULC-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)piperidine hydrochloride is a chemical compound that features a tetrazole ring attached to a piperidine ring, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of piperidine with sodium azide and triethyl orthoformate, followed by acidification to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized yields. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups onto the piperidine or tetrazole ring.

Scientific Research Applications

4-(1H-tetrazol-1-yl)piperidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: It can be used in the production of materials with specific electronic or structural properties.

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-tetrazol-1-yl)piperidine
  • 4-(1H-tetrazol-5-yl)piperidine
  • 4-(1H-tetrazol-1-yl)morpholine

Uniqueness

4-(1H-tetrazol-1-yl)piperidine hydrochloride is unique due to its specific combination of a tetrazole ring and a piperidine ring, along with the hydrochloride salt form. This structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-(tetrazol-1-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N5.ClH/c1-3-7-4-2-6(1)11-5-8-9-10-11;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNWBWYWRLKULC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NN=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695728
Record name 4-(1H-Tetrazol-1-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

297172-23-7
Record name 4-(1H-Tetrazol-1-yl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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